molecular formula C7H7BrO3S B15090793 5-Bromo-4-ethoxythiophene-2-carboxylic acid

5-Bromo-4-ethoxythiophene-2-carboxylic acid

Cat. No.: B15090793
M. Wt: 251.10 g/mol
InChI Key: UJRIZISAEZMLGP-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine, ethoxy, and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxythiophene-2-carboxylic acid typically involves the bromination of 4-ethoxythiophene-2-carboxylic acid. This can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve scalable processes such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods allow for the efficient production of thiophene-based compounds, including this compound, on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-4-ethoxythiophene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the derivative and its intended use .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid

Comparison: 5-Bromo-4-ethoxythiophene-2-carboxylic acid is unique due to the presence of both bromine and ethoxy groups on the thiophene ring, which can influence its reactivity and properties. Compared to other thiophene derivatives, it offers distinct electronic and steric characteristics that can be advantageous in specific synthetic and application contexts .

Properties

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

5-bromo-4-ethoxythiophene-2-carboxylic acid

InChI

InChI=1S/C7H7BrO3S/c1-2-11-4-3-5(7(9)10)12-6(4)8/h3H,2H2,1H3,(H,9,10)

InChI Key

UJRIZISAEZMLGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC(=C1)C(=O)O)Br

Origin of Product

United States

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